(4R)-4-hydroxy-L-arginine is a hydroxylated derivative of L-arginine, an amino acid that plays a crucial role in various biological processes, including protein synthesis and the production of nitric oxide. This compound has garnered attention due to its potential therapeutic applications, particularly in cardiovascular health and metabolic disorders.
(4R)-4-hydroxy-L-arginine can be derived from L-arginine through enzymatic hydroxylation. Various enzymes, such as arginine hydroxylases, are capable of catalyzing this reaction, leading to the formation of the hydroxylated amino acid. The specific enzymatic pathways and organisms involved in this synthesis are subjects of ongoing research.
This compound is classified as a hydroxy amino acid. Hydroxylated amino acids are known for their diverse roles in biological systems, including acting as precursors to bioactive molecules and influencing protein structure and function.
The synthesis of (4R)-4-hydroxy-L-arginine can be achieved through several methods, primarily focusing on enzymatic hydroxylation. A notable approach involves using recombinant enzymes that exhibit regioselectivity for the hydroxylation at the fourth carbon of the arginine side chain.
(4R)-4-hydroxy-L-arginine has a molecular formula of C₆H₁₄N₄O₂. Its structure features a guanidinium group typical of arginine, with an additional hydroxyl (-OH) group attached to the fourth carbon atom in the side chain.
(4R)-4-hydroxy-L-arginine participates in various biochemical reactions, primarily involving its conversion into other bioactive molecules or its incorporation into proteins.
The mechanism by which (4R)-4-hydroxy-L-arginine exerts its effects is primarily linked to its role as a substrate for nitric oxide synthase, where it can influence nitric oxide production.
Research indicates that (4R)-4-hydroxy-L-arginine may enhance endothelial function by promoting nitric oxide availability, thus contributing to improved vascular health .
Relevant data indicate that (4R)-4-hydroxy-L-arginine exhibits unique interactions with biological macromolecules, affecting their conformational dynamics .
(4R)-4-hydroxy-L-arginine has potential applications in:
The ongoing exploration of (4R)-4-hydroxy-L-arginine's properties and applications highlights its significance in both basic research and clinical settings.
The primary biosynthetic route for (4R)-4-hydroxy-L-arginine involves the oxygenation of L-arginine catalyzed by the nitric oxide synthase (NOS) enzyme family. NOS enzymes are homodimeric complexes requiring multiple cofactors: NADPH, FAD, FMN, heme iron, calmodulin (CaM), and (6R)-5,6,7,8-tetrahydrobiopterin (BH₄) [7]. The catalytic mechanism proceeds via a tightly controlled two-step oxidation process:
(4R)-4-hydroxy-L-arginine itself is therefore a detectable, albeit transient, intermediate within the NOS active site during the conversion of NOHA to citrulline and NO. Its formation is mechanistically essential for the generation of the gaseous signaling molecule NO. The activity of all three NOS isoforms (eNOS, nNOS, iNOS) proceeds through this intermediate, though its cellular concentration remains low due to its rapid consumption [7].
The metabolic fate of (4R)-4-hydroxy-L-arginine is intrinsically linked to the citrulline-NO cycle, a critical pathway for sustaining NO production, particularly under conditions of limited extracellular L-arginine availability [2] [3] . This cycle operates through coordinated enzymatic reactions:
Table 1: Key Enzymes and Metabolites in the Citrulline-NO Cycle Involving (4R)-4-Hydroxy-L-arginine
Component | Role in Cycle | Relationship to (4R)-4-OH-Arg |
---|---|---|
Nitric Oxide Synthase (NOS) | Converts L-Arg → NO + Citrulline via (4R)-4-OH-Arg intermediate. | Producer & Consumer: Generates (4R)-4-OH-Arg from NOHA; consumes it to produce NO/Citrulline. |
Argininosuccinate Synthetase (ASS) | Converts Citrulline + Aspartate → Argininosuccinate (ATP → AMP + PPi dependent). | Downstream Consumer: Uses Citrulline (product of (4R)-4-OH-Arg breakdown). |
Argininosuccinate Lyase (ASL) | Converts Argininosuccinate → L-Arg + Fumarate. | Regenerator: Produces L-Arg (substrate for NOS) from ASS product. |
L-Arginine | Primary NOS substrate. | Precursor molecule. |
(4R)-4-Hydroxy-L-arginine | Transient NOS intermediate during NOHA oxidation. | Core Transient Intermediate: Essential catalytic step in NO synthesis by NOS. |
L-Citrulline | Direct product of NOS catalysis (alongside NO). | Direct product formed from (4R)-4-OH-Arg decomposition within NOS. |
NO | Signaling molecule (vasodilator, neurotransmitter, etc.). | Final gaseous product formed from (4R)-4-OH-Arg decomposition within NOS. |
The metabolism of (4R)-4-hydroxy-L-arginine intersects with core nitrogen metabolic pathways, primarily through its relationship with L-arginine and competition with the urea cycle enzyme arginase:
Table 2: Metabolic Integration and Fates of (4R)-4-Hydroxy-L-arginine
Metabolic Pathway/Enzyme | Interaction with (4R)-4-OH-Arg | Biological Consequence |
---|---|---|
Nitric Oxide Synthase (NOS) | Obligate Intermediate: Formed from NOHA; decomposed to Citrulline + NO. | Essential for NO production; core signaling function. |
Arginase | Potent Inhibitor: Competes with L-Arg for active site; Ki significantly lower than Km for L-Arg. | Prioritizes L-Arg for NO Synthesis: Creates local negative feedback on urea production. |
Poor Substrate: Very slow conversion to 4-OH-Ornithine + Urea (if at all). | Minor alternative catabolic route. | |
Fe(II)/αKG Dioxygenases (e.g., VioC) | Product: Catalyzes C4 hydroxylation of L-Arg to form (4R)-4-OH-Arg. | Entry point into non-ribosomal peptide antibiotic biosynthesis (e.g., viomycin). |
Urea Cycle | Indirect: Not a core intermediate. Precursor (L-Arg) is core; product (Citrulline) can enter. | Modulation via arginase inhibition; citrulline can fuel cycle. |
The interaction of (4R)-4-hydroxy-L-arginine with NOS is characterized by high specificity and distinct kinetic behavior compared to its precursor, L-arginine:
Table 3: Substrate Specificity and Kinetic Parameters of Enzymes Acting on (4R)-4-Hydroxy-L-arginine or its Precursor
Enzyme | Substrate | Km (mM) | kcat (min⁻¹) | kcat/Km (min⁻¹ mM⁻¹) | Specificity Notes |
---|---|---|---|---|---|
NOS (Step 1) | L-Arginine | ~2 - 20 [Varies] | ~1000 - 1500 | ~50 - 500 | Highly specific for L-Arg; D-Arg inactive. |
NOS (Step 2) | N^ω^-OH-L-Arg (NOHA) | ~1 - 10 [Varies] | ~100 - 500 | ~10 - 100 | Highly specific; (4R)-4-OH-Arg is transient intermediate during this step. |
Arginase | L-Arginine | ~1 - 10 | ~1000 - 5000 | ~100 - 1000 | Primary physiological substrate. |
(4R)-4-OH-L-Arg (Inhibitor) | Ki: ~0.001 - 0.01 | - | - | Potent competitive inhibitor; Ki << Km (L-Arg). | |
(4R)-4-OH-L-Arg (Substrate) | Very High (>10) | Very Low (<10) | << 1 | Extremely poor substrate; negligible physiological catabolism. | |
VioC (Dioxygenase) | L-Arginine | 3.40 ± 0.45 | 2611 ± 196 | 767 ± 183 | Highly specific for L-Arg configuration; produces (4R)-4-OH-Arg. |
L-Homoarginine | 6.89 ± 2.77 | 815 ± 230 | 118 ± 47.1 | ~6.5-fold lower efficiency than L-Arg. | |
L-Canavanine | 4.43 ± 0.98 | 280 ± 42 | 63.3 ± 17 | ~12-fold lower efficiency than L-Arg. | |
D-Arginine | - | - | - | No activity. | |
N^G^-Methyl-L-Arg | - | - | - | No activity. |
The kinetic data for VioC highlights the enzyme's strong preference for L-arginine (kcat/Km = 767 min⁻¹ mM⁻¹) over structural analogs like L-homoarginine (118 min⁻¹ mM⁻¹) and L-canavanine (63.3 min⁻¹ mM⁻¹). D-arginine and N-methylated derivatives are not substrates. This specificity ensures precise production of (4R)-4-hydroxy-L-arginine for secondary metabolism in producing organisms. In contrast, NOS incorporates the hydroxylation step as part of its internal catalytic mechanism for NO generation rather than releasing the hydroxyarginine intermediate.
CAS No.: 3724-64-9
CAS No.: 8017-89-8
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7